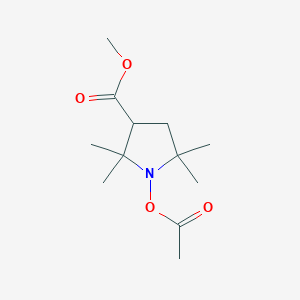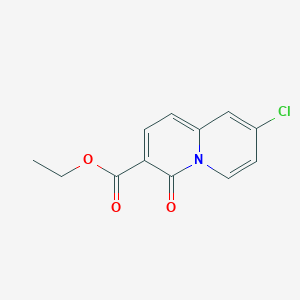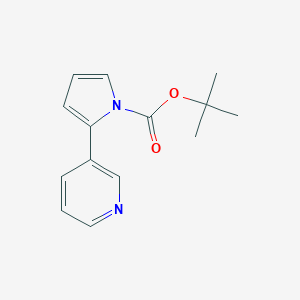
6-プロピルアミノ-7-デアザプリン
概要
説明
6-Propylamino-7-deazapurine is a derivative of the 7-deazapurine family, a group of compounds known for their biological activity and potential therapeutic applications. The unique structure of 7-deazapurines, which lacks a nitrogen atom at the 7 position compared to their purine analogs, confers distinct biochemical properties and interactions.
科学的研究の応用
6-Propylamino-7-deazapurine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Medicine: 7-deazapurine derivatives, including 6-Propylamino-7-deazapurine, are investigated for their potential as anticancer agents and protein kinase inhibitors.
Industry: The compound’s unique properties make it useful in various industrial applications, including the development of new materials and pharmaceuticals.
生化学分析
Biochemical Properties
It is known that 7-deazapurine derivatives, which include 6-Propylamino-7-deazapurine, have been discovered in DNA of phages and of phylogenetically diverse bacteria . This suggests that 6-Propylamino-7-deazapurine may interact with enzymes, proteins, and other biomolecules in biochemical reactions .
Cellular Effects
A related compound, 7-deazapurine, has been found to have potent cytotoxic effects against cancer cell lines . This suggests that 6-Propylamino-7-deazapurine may also influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that 7-deazapurine derivatives can be inserted into DNA, suggesting that 6-Propylamino-7-deazapurine may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known that 7-deazapurine derivatives, which include 6-Propylamino-7-deazapurine, are involved in DNA modification pathways . This suggests that 6-Propylamino-7-deazapurine may interact with enzymes or cofactors in metabolic pathways.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Propylamino-7-deazapurine typically involves the introduction of a propylamino group to the 7-deazapurine scaffold. One common method is the ferrocene-catalyzed C-H imidation of 7-deazapurines with N-imidyl peroxyesters. This reaction occurs regioselectively at position 8 in 7-deazapurines, leading to a series of derivatives .
Industrial Production Methods: Industrial production methods for 6-Propylamino-7-deazapurine are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically stored at -20°C to maintain stability .
化学反応の分析
Types of Reactions: 6-Propylamino-7-deazapurine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed studies on this reaction are limited.
Reduction: Reduction reactions can modify the functional groups attached to the deazapurine scaffold.
Substitution: Nucleophilic substitution reactions are common, where the propylamino group can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen.
Reduction: Reducing agents such as hydrogen gas or metal hydrides are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, imidation reactions with N-succinimidyl peroxyester yield 8-imidyl-7-deazapurine derivatives .
作用機序
The mechanism of action of 6-Propylamino-7-deazapurine involves its interaction with specific molecular targets and pathways. For instance, 7-deazapurine derivatives are known to inhibit protein kinases, enzymes that play a crucial role in cellular signaling and regulation. This inhibition can lead to the modulation of various cellular processes, including growth, proliferation, and apoptosis . Additionally, the compound can activate the STING pathway, which is involved in immune response and cancer immunotherapy .
類似化合物との比較
7-Deazapurine: The parent compound, lacking the propylamino group.
7-Deazaguanine: A derivative with a guanine-like structure.
7-Deazaadenine: A derivative with an adenine-like structure.
Uniqueness: 6-Propylamino-7-deazapurine is unique due to the presence of the propylamino group, which imparts distinct biochemical properties and enhances its potential therapeutic applications. Compared to other 7-deazapurine derivatives, it exhibits specific interactions with molecular targets, making it a valuable compound for research and development .
特性
IUPAC Name |
N-propyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4/c1-2-4-10-8-7-3-5-11-9(7)13-6-12-8/h3,5-6H,2,4H2,1H3,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDJBPNSUMCAHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC=NC2=C1C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398958 | |
| Record name | 6-Propylamino-7-deazapurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60972-21-6 | |
| Record name | 6-Propylamino-7-deazapurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3-Dihydroxy-7-sulphamoyl-benzo[f]quinoxaline](/img/structure/B15701.png)




![2-[(N,N-Dibenzylamino)methyl]cyclohexanone hydrochloride](/img/structure/B15720.png)


![2-[(2-Iodoacetyl)amino]-3-naphthalen-2-ylpropanoic acid](/img/structure/B15725.png)


![Ethyl Benzo[6,7]-4-oxo-4H-quinolizine-3-carboxlate](/img/structure/B15735.png)


